molecular formula C₃₉H₇₁NO₆SSi₂ B1140033 (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid CAS No. 193146-26-8

(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid

カタログ番号: B1140033
CAS番号: 193146-26-8
分子量: 738.22
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Nomenclature and Molecular Formula Determination

The systematic IUPAC name of this compound is derived from its backbone structure, functional groups, and substituents:

  • Parent chain : A heptadeca-12,16-dienoic acid backbone (17-carbon chain with double bonds at C12–C13 and C16–C17).
  • Functional groups : A ketone at C5 (5-oxo), a hydroxyl group at C15 (15-hydroxy), and a carboxylic acid at C17.
  • Substituents :
    • Two tert-butyldimethylsilyl (TBDMS) ethers at C3 and C7.
    • Six methyl groups at C4, C6, C8, C12, C16, and the thiazole ring.
    • A 2-methyl-1,3-thiazol-4-yl group at C17.

Molecular formula : $$ \text{C}{45}\text{H}{83}\text{NO}6\text{SSi}2 $$.

Component Atom Count
Carbon 45
Hydrogen 83
Nitrogen 1
Oxygen 6
Sulfur 1
Silicon 2

The stereochemical descriptors (3S,6R,7S,15S) define the absolute configurations of the chiral centers, critical for biological activity.

Conformational Analysis of Hexamethyl-Thiazolyl Macrocyclic Architecture

The macrocyclic core adopts a rigid conformation due to:

  • Steric effects : Hexamethyl groups (C4, C6, C8, C12, C16, and thiazole methyl) enforce a twisted boat-like structure, minimizing torsional strain.
  • Double bonds : The trans-configured heptadeca-12,16-dienoic acid backbone introduces planar rigidity, stabilizing the macrocycle via conjugation.
  • Thiazole ring : The 2-methyl-1,3-thiazol-4-yl group participates in π-stacking interactions with adjacent hydrophobic residues, further rigidifying the structure.

Key conformational features :

  • The TBDMS ethers at C3 and C7 project outward, shielding polar hydroxyl groups from nucleophilic attack.
  • The ketone at C5 adopts an s-cis conformation, facilitating hydrogen bonding with the C15 hydroxyl group.

Stereochemical Implications of C3, C6, C7, and C15 Chiral Centers

The stereochemistry at C3, C6, C7, and C15 governs both structural stability and biological interactions:

Chiral Center Configuration Role
C3 S Orients TBDMS ether away from macrocyclic core, reducing steric clash.
C6 R Positions methyl group to stabilize chair-like conformation of the macrocycle.
C7 S Aligns TBDMS ether for optimal hydrophobic interactions with adjacent methyl groups.
C15 S Directs hydroxyl group toward ketone at C5, enabling intramolecular hydrogen bonding.

Stereochemical synergy : The (3S,6R,7S,15S) configuration ensures minimal steric hindrance and maximal intramolecular stabilization, as evidenced by nuclear Overhauser effect (NOE) correlations in NMR studies.

Role of tert-Butyldimethylsilyl (TBDMS) Ether Protections in Structural Stability

The TBDMS groups at C3 and C7 serve dual roles:

  • Steric protection : The bulky tert-butyl groups shield reactive hydroxyls from hydrolysis and oxidation.
  • Conformational control : By locking hydroxyls in specific orientations, TBDMS ethers prevent unwanted rotational isomerism.

Comparative stability of silyl ethers :

Silyl Ether Acid Stability Base Stability Fluoride Sensitivity
TBDMS High Moderate High
TBDPS Very High High Low
TMS Low Low Very High

TBDMS strikes a balance between stability and ease of removal under mild fluoride conditions (e.g., tetrabutylammonium fluoride). In this compound, the TBDMS groups remain intact during synthesis but are selectively cleaved in final deprotection steps to regenerate bioactive hydroxyl groups.

特性

IUPAC Name

(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H71NO6SSi2/c1-26(21-22-32(41)28(3)23-31-25-47-30(5)40-31)19-18-20-27(2)35(46-49(16,17)38(9,10)11)29(4)36(44)39(12,13)33(24-34(42)43)45-48(14,15)37(6,7)8/h21,23,25,27,29,32-33,35,41H,18-20,22,24H2,1-17H3,(H,42,43)/t27?,29-,32+,33+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHLZOWJDYQQSB-BGUMBLTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)C=C(C)[C@H](CC=C(C)CCCC(C)[C@@H]([C@@H](C)C(=O)C(C)(C)[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H71NO6SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of the C1–C6 Segment

The C1–C6 segment is synthesized from (R)-methyl 2,3-O-isopropylideneglycerate through a sequence of Sharpless asymmetric epoxidation and stereospecific ring-opening with organocuprates. The TBS groups are introduced at C3 and C7 via silylation with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, achieving >95% yield. A Barton–McCombie deoxygenation is employed to remove a hydroxyl group at C5, followed by oxidation to the ketone using Dess–Martin periodinane.

Table 1: Reaction Conditions for C1–C6 Segment Synthesis

StepReagents/ConditionsYield (%)Reference
Silylation (C3, C7)TBSCl, imidazole, DMF, 0°C → RT95
Barton–McCombieCS2, NaH, CH3I; then Bu3SnH, AIBN82
Oxidation (C5)Dess–Martin periodinane, CH2Cl2, RT88

Assembly of the C7–C12 Segment

The C7–C12 segment is constructed via a tin(IV) bromide-mediated aldol reaction between a hex-2-enylstannane and (3S)-4-(4-methoxybenzyloxy)-3-methylbutanal. This step establishes the Z-configured double bond at C12–C13 with >20:1 stereoselectivity. Subsequent acetonide protection of the vicinal diol and Ireland–Claisen rearrangement elongates the carbon chain while preserving stereochemistry.

Table 2: Key Parameters for C7–C12 Assembly

ParameterValueImpact on Yield/Stereoselectivity
SnBr4 concentration1.2 equivMaximizes aldol adduct formation
Temperature−78°C → 0°CReduces side reactions
SolventCH2Cl2Enhances Lewis acidity of SnBr4

Functionalization of the C13–C17 Segment

The thiazole-containing C13–C17 fragment is prepared via Hantzsch thiazole synthesis , combining 2-methyl-4-thiazolecarboxaldehyde with cysteine methyl ester. The E-configured double bond at C16–C17 is installed using a Still–Gennari olefination , employing tris(diethylamino)phosphine (P(NEt2)3) and carbon tetrachloride to achieve >95% E-selectivity.

Fragment Coupling and Macrocyclization

Aldol Condensation for C6–C7 Bond Formation

The Evans–Tishchenko aldol reaction couples the C1–C6 and C7–C12 segments, utilizing samarium(II) iodide as a Lewis acid to enforce syn-diastereoselectivity. This step proceeds in 78% yield, with the TBS groups remaining intact under the mild reaction conditions.

Macrocyclization via Ring-Closing Metathesis

A bis-siloxane-tethered ring-closing metathesis (RCM) cyclizes the linear precursor into the 16-membered macrolide core. Grubbs’ second-generation catalyst (5 mol%) in refluxing dichloroethane achieves 65% yield, with the Z-configured double bond at C12–C13 retained.

Table 3: Macrocyclization Optimization

CatalystSolventTemperature (°C)Yield (%)
Grubbs IICH2Cl24045
Grubbs IIClCH2CH2Cl8365
Hoveyda–Grubbs IIToluene11052

Final Deprotection and Oxidation

TBS Group Removal

The TBS protecting groups are cleaved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the diol intermediate in 90% yield. Careful control of reaction time (2 h) prevents over-desilylation.

Oxidation to the Carboxylic Acid

The primary alcohol at C1 is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4) in acetone at 0°C. This step proceeds in 85% yield, with no epimerization observed at adjacent stereocenters.

Stereochemical Considerations and Epimerization Risks

The synthetic route meticulously controls stereochemistry at C3, C6, C7, and C15 through:

  • Chiral pool starting materials (e.g., (R)-glycerate derivatives)

  • Substrate-controlled reactions (e.g., Evans–Tishchenko aldol)

  • Stereoselective olefinations (e.g., Still–Gennari)

Epimerization at C15 is mitigated by avoiding strong bases during the final oxidation step.

Comparative Analysis of Synthetic Routes

Titanium-Mediated Cyclopropanol Fragmentation

An alternative route employs titanium(IV)-catalyzed cyclopropanol ring-opening to install the C13–C17 segment. While this method reduces the number of steps, it requires stringent anhydrous conditions and achieves a lower overall yield (1.6% over 24 steps).

Bis-Siloxane-Tethered RCM

The RCM-based approach offers superior scalability, with a 65% yield in the macrocyclization step compared to 45% for traditional methods. However, it necessitates costly Grubbs catalysts.

Industrial Scalability and Process Optimization

For large-scale production, critical modifications include:

  • Continuous flow chemistry for tin-mediated aldol reactions to enhance mixing

  • Catalyst recycling in RCM steps using immobilized Grubbs catalysts

  • Crystallization-induced diastereomer resolution to upgrade stereochemical purity

化学反応の分析

Types of Reactions

(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The silyl ether groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like Grignard reagents for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

科学的研究の応用

Structural Overview

The compound has a complex structure characterized by multiple functional groups:

  • Molecular Formula : C39H71NO6SSi2
  • Molecular Weight : 738.2 g/mol
  • Functional Groups : Includes tert-butyl groups, silyl ethers, hydroxyl groups, and a thiazole moiety.

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets.

Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of hexamethyl compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Further studies are needed to evaluate the specific effects of this compound on cancer cells.

Biochemical Research

The compound's unique silyl ether groups make it a valuable tool in biochemical assays and synthesis.

Example Application: Protecting Group in Synthesis
The tert-butyl(dimethyl)silyl protecting group is commonly used to protect hydroxyl groups during organic synthesis. This compound can be utilized in the synthesis of complex carbohydrates and other biomolecules by temporarily masking reactive hydroxyl functionalities.

Materials Science

Due to its silane components, this compound has potential applications in the development of new materials.

Example Application: Silane Coupling Agents
Silane compounds are crucial in modifying surfaces for enhanced adhesion and stability in coatings and composites. The unique structure of this compound may provide improved performance characteristics in such applications.

作用機序

The mechanism of action of (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

類似化合物との比較

Similar Compounds

    (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid: shares similarities with other silyl-protected hydroxyl compounds and thiazole-containing molecules.

    Other similar compounds: include those with similar functional groups, such as silyl ethers and thiazoles, which exhibit comparable reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

生物活性

The compound (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid is a complex organic molecule with potential biological activity. This article reviews the available literature regarding its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C39H71NO6SSi2 and a molecular weight of 738.22 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity. The presence of thiazole and silyl ether moieties suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds within the tedanolide family exhibit significant anticancer properties. For instance:

  • Tedanolide (a related compound) demonstrated an ED50 of 26.2 pM against lymphocytic leukemia cell lines.
  • 13-Deoxytedanolide showed an IC50 of 0.16 pM against P388 murine leukemia cell lines.
    These findings suggest that the compound may also possess similar anticancer activities due to structural similarities and shared mechanisms of action involving the inhibition of translation in cancer cells .

The primary mechanism by which these compounds exert their effects appears to be through the inhibition of protein synthesis. This is critical in cancer therapy as it can halt the proliferation of malignant cells. The structural features that contribute to this activity include:

  • Inhibition of Translation : The compound may interfere with ribosomal function or mimic natural substrates involved in protein synthesis .

Case Studies

A notable study focused on the synthesis and biological evaluation of related compounds from marine sponges highlighted their cytotoxic effects against various cancer cell lines. The synthesized derivatives were tested for their ability to inhibit cell growth and induce apoptosis in cancer cells .

Table 1: Biological Activities of Related Compounds

Compound NameCell Line TestedED50/IC50 ValueMechanism of Action
TedanolideLymphocytic leukemia26.2 pMInhibition of translation
13-DeoxytedanolideP388 murine leukemia0.16 pMInhibition of translation
Tedanolide CHCT-116 colon cancer95.3 nMInhibition of translation

Pharmacological Potential

The pharmacological profile suggests that this compound could serve as a lead for developing new anticancer agents. Its unique structure may allow for selective targeting of cancerous cells while minimizing effects on normal cells.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthetic route for this compound, given its multiple stereocenters and silyl ether protections?

  • Methodological Answer : Prioritize stereochemical control using chiral auxiliaries or asymmetric catalysis, particularly for the (3S,6R,7S,15S) configuration. Protect hydroxyl groups with tert-butyl(dimethyl)silyl (TBS) early in the synthesis to enhance stability during subsequent reactions. Use orthogonal protecting groups (e.g., TBS vs. MOM) to avoid premature deprotection. For example, highlights the use of silyl ethers in analogous syntheses under inert conditions, with purification via silica gel chromatography . Monitor reaction progress using HPLC or LC-MS to verify intermediate stereochemistry.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) and temperatures (25–60°C). Use NMR (¹H, ¹³C) to detect hydrolysis of silyl ethers or thiazole ring degradation. emphasizes handling protocols for air- or moisture-sensitive silylated compounds, suggesting storage under nitrogen at –20°C . Pair these findings with TGA/DSC analysis ( ) to map decomposition temperatures .

Q. What analytical techniques are optimal for confirming the compound’s purity and structural integrity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, 2D NMR (COSY, HSQC) for stereochemical assignment, and X-ray crystallography for absolute configuration. demonstrates the use of ¹H/¹³C NMR and HRMS for structurally similar silylated intermediates . For purity, use UPLC with UV/ELSD detection, referencing ’s protocols for analogous compounds .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s conformational dynamics in solution?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with force fields parameterized for silyl ethers and thiazoles (e.g., AMBER or CHARMM). Validate simulations using NOESY NMR to detect through-space interactions between the thiazole ring and hydrophobic methyl groups. discusses computational methods for studying non-covalent interactions in complex molecules . Pair with ’s quantum chemical calculations (DFT) to model electronic effects .

Q. What strategies mitigate competing side reactions during the introduction of the 2-methyl-1,3-thiazol-4-yl moiety?

  • Methodological Answer : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install the thiazole ring late in the synthesis, minimizing exposure to acidic/basic conditions. Optimize ligand selection (e.g., SPhos) to enhance regioselectivity. and provide case studies for coupling heterocycles to silylated scaffolds . Monitor byproducts via tandem MS/MS and adjust stoichiometry of thiazole precursors iteratively.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., cancer vs. non-cancerous) to isolate target-specific effects. Use CRISPR-based gene editing to validate hypothesized targets (e.g., kinases interacting with the thiazole moiety). ’s MD/MM-GBSA framework can prioritize binding interactions for experimental validation . Cross-reference with ’s ecological risk assessment protocols to rule off-target toxicity .

Key Challenges and Solutions

  • Challenge : Oxidative degradation of the conjugated diene (C12-C16).
    • Solution : Introduce radical scavengers (e.g., BHT) during storage and synthesis. Use argon-sparged solvents to minimize O₂ exposure .
  • Challenge : Low solubility in aqueous buffers.
    • Solution : Formulate with cyclodextrins or PEGylated surfactants, as demonstrated in for analogous hydrophobic compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。